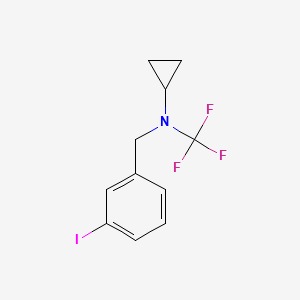![molecular formula C25H48O2 B13958031 2-{[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]oxy}tetrahydro-2H-pyran](/img/structure/B13958031.png)
2-{[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]oxy}tetrahydro-2H-pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]oxy}tetrahydro-2H-pyran is an organic compound that features a tetrahydropyran ring linked to a long-chain alkenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]oxy}tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran derivatives with alkenyl halides under basic conditions. One common method is the nucleophilic substitution reaction where the tetrahydropyran ring is formed via intramolecular cyclization of hydroxyalkenes using catalysts such as lanthanide triflates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The use of eco-friendly catalysts and solvents is also emphasized to minimize environmental impact .
化学反応の分析
Types of Reactions
2-{[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]oxy}tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The alkenyl group can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of the double bond can yield saturated derivatives.
Substitution: The tetrahydropyran ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) for hydrogenation.
Substitution: Bases like sodium hydride (NaH) for deprotonation and subsequent nucleophilic attack.
Major Products
Epoxides: and from oxidation.
Saturated alkanes: from reduction.
Substituted tetrahydropyrans: from nucleophilic substitution.
科学的研究の応用
2-{[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]oxy}tetrahydro-2H-pyran has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable complexes.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-{[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]oxy}tetrahydro-2H-pyran exerts its effects involves interactions with molecular targets such as enzymes and receptors. The alkenyl group can participate in hydrophobic interactions, while the tetrahydropyran ring can form hydrogen bonds, facilitating binding to biological macromolecules .
類似化合物との比較
Similar Compounds
Tetrahydropyran: A simpler analog with a similar ring structure but lacking the alkenyl group.
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: Contains a hydroxyl group instead of the alkenyl chain.
Uniqueness
2-{[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]oxy}tetrahydro-2H-pyran is unique due to its combination of a tetrahydropyran ring and a long-chain alkenyl group, which imparts distinct chemical properties and potential for diverse applications .
特性
分子式 |
C25H48O2 |
|---|---|
分子量 |
380.6 g/mol |
IUPAC名 |
2-[(E)-3,7,11,15-tetramethylhexadec-2-enoxy]oxane |
InChI |
InChI=1S/C25H48O2/c1-21(2)11-8-12-22(3)13-9-14-23(4)15-10-16-24(5)18-20-27-25-17-6-7-19-26-25/h18,21-23,25H,6-17,19-20H2,1-5H3/b24-18+ |
InChIキー |
LZUGECIXUUUMEW-HKOYGPOVSA-N |
異性体SMILES |
CC(C)CCCC(C)CCCC(C)CCC/C(=C/COC1CCCCO1)/C |
正規SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCOC1CCCCO1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


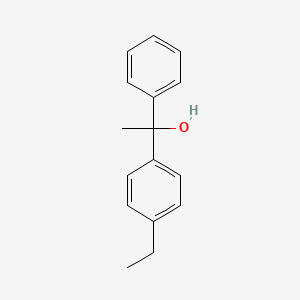



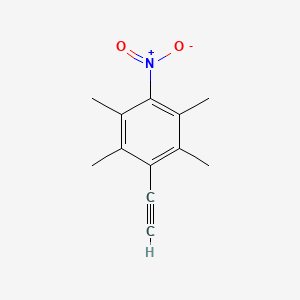
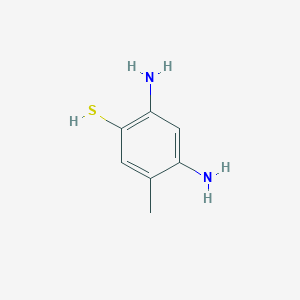

![2-Chloro-5-({[(3-chloro-1-benzothiophen-2-yl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13957984.png)

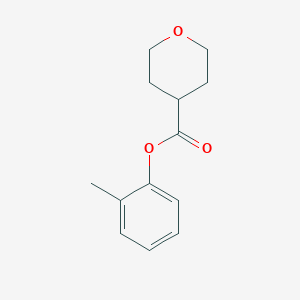
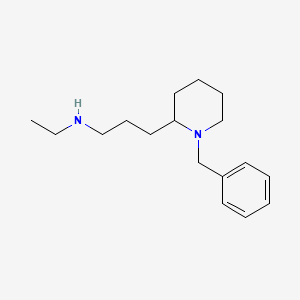
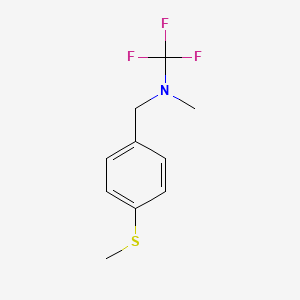
![4-(3,4-Dichloro-phenyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13958015.png)
